molecular formula C8H6ClN3O2 B12501888 Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate

Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B12501888
M. Wt: 211.60 g/mol
InChI Key: QXUKIZZIDIXSEL-UHFFFAOYSA-N
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Description

Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family

Chemical Reactions Analysis

Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives such as:

These compounds share similar structural features but differ in their substitution patterns and specific biological activities. The unique substitution at the 3-position in this compound contributes to its distinct reactivity and applications.

Biological Activity

Methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused pyrazole and pyrimidine ring system. The incorporation of a chlorine atom at the 3-position and a carboxylate group at the 6-position enhances its chemical reactivity and biological profile. The compound's structure can be represented as follows:

Methyl 3 chloropyrazolo 1 5 a pyrimidine 6 carboxylate\text{Methyl 3 chloropyrazolo 1 5 a pyrimidine 6 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in immune responses and cancer progression .
  • Cell Proliferation and Apoptosis : By modulating signaling pathways related to cell growth and apoptosis, this compound may exert anti-cancer effects. It has been reported to demonstrate selectivity for certain PI3K isoforms, enhancing its therapeutic potential against specific cancers .

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Selectivity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against multiple cancer cell lines while maintaining low toxicity in normal cells . For example, it displayed an IC50 value of 8 nM against CK2α, a protein kinase implicated in cancer cell proliferation .

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial activities. While specific data on this compound is limited, related compounds have been shown to inhibit bacterial growth and exhibit antifungal properties .

Case Studies

Several studies highlight the biological activity of this compound and related compounds:

  • Inhibition of PI3Kδ : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and identified this compound as a potent inhibitor with significant selectivity for PI3Kδ over other isoforms .
  • Anticancer Screening : The National Cancer Institute (NCI) screened this compound against a panel of cancer cell lines, revealing its potential as an anticancer agent with favorable selectivity profiles .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3

InChI Key

QXUKIZZIDIXSEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=C(C=N2)Cl)N=C1

Origin of Product

United States

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